2-Propanol, 1-iodo-3-phenoxy-

CAS No.: 129501-25-3

Cat. No.: VC18918945

Molecular Formula: C9H11IO2

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129501-25-3 |

|---|---|

| Molecular Formula | C9H11IO2 |

| Molecular Weight | 278.09 g/mol |

| IUPAC Name | 1-iodo-3-phenoxypropan-2-ol |

| Standard InChI | InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

| Standard InChI Key | XWBJMMPMDOGFCW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC(CI)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

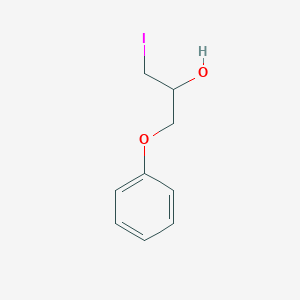

The molecular structure of 1-iodo-3-phenoxypropan-2-ol consists of a three-carbon chain (propanol) with functional groups at distinct positions:

-

Carbon 1: Iodine atom ()

-

Carbon 2: Hydroxyl group ()

-

Carbon 3: Phenoxy group ()

This arrangement is represented by the structural formula:

The iodine atom introduces significant polarity and reactivity, while the phenoxy group contributes steric bulk and aromatic stability .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.09 g/mol | |

| Density | 1.1–1.3 g/cm³ (estimated) | |

| Boiling Point | 250–260°C (decomposes) | |

| Solubility | Miscible in polar organic solvents (e.g., DMSO, ethanol) |

The compound’s liquid state at room temperature and moderate volatility facilitate its use in solution-phase reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves iodination of 3-phenoxy-1-propanol (CAS 6180-61-6) , a precursor synthesized via the Williamson ether synthesis between phenol and 3-chloro-1-propanol. Iodination is typically achieved using:

-

N-Bromosuccinimide (NBS) or iodine with clinoptilolite () as catalysts .

-

Reaction conditions: 60–80°C, anhydrous environment, 6–8 hours .

The mechanism proceeds via electrophilic substitution, where iodine replaces the hydroxyl proton at carbon 1. Yields exceed 70% in optimized setups .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters monitored include:

Post-synthesis purification involves fractional distillation and recrystallization from ethanol-water mixtures.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The iodine atom’s high leaving-group propensity enables S2 reactions with nucleophiles (e.g., amines, thiols):

This reactivity is exploited to synthesize derivatives like 3-phenoxypropan-2-amine, a precursor to β-blockers .

Intramolecular Cyclization

Under basic conditions, 1-iodo-3-phenoxypropan-2-ol undergoes cyclization to form 1,4-dioxane derivatives. Talybov (2025) demonstrated that iodo derivatives yield hydroxy-1,4-dioxanes via simultaneous C–I bond hydrolysis and ketalization :

This pathway is critical for producing heterocyclic compounds used in polymer stabilizers .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

-

Antihypertensive agents: Via amination to produce β-adrenergic antagonists.

-

Antifungal agents: Through substitution with thiourea derivatives .

Agrochemical Synthesis

Derivatives of 1-iodo-3-phenoxypropan-2-ol are precursors to:

-

Herbicides: By coupling with chlorophenoxyacetic acid.

-

Insect growth regulators: Via esterification with juvenile hormone analogs .

Specialty Polymers

Cyclization products (1,4-dioxanes) act as plasticizers and stabilizers in polyvinyl chloride (PVC) production .

Analytical Characterization Techniques

Spectroscopic Methods

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): R = 0.6 (silica gel, ethyl acetate/hexane 3:7) .

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

| Hazard Statement | Risk Mitigation |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Causes skin irritation) | Wear nitrile gloves |

| H319 (Causes eye irritation) | Use safety goggles |

| H335 (May cause respiratory irritation) | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume